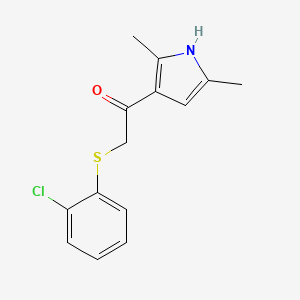

2-((2-Chlorophenyl)thio)-1-(2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one

Description

The compound 2-((2-Chlorophenyl)thio)-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethan-1-one features a pyrrole ring substituted with 2,5-dimethyl groups at positions 2 and 5, and a ketone group at position 2. The ethanone moiety is further modified by a (2-chlorophenyl)thio group, introducing a sulfur atom linked to a 2-chlorophenyl substituent.

Properties

Molecular Formula |

C14H14ClNOS |

|---|---|

Molecular Weight |

279.8 g/mol |

IUPAC Name |

2-(2-chlorophenyl)sulfanyl-1-(2,5-dimethyl-1H-pyrrol-3-yl)ethanone |

InChI |

InChI=1S/C14H14ClNOS/c1-9-7-11(10(2)16-9)13(17)8-18-14-6-4-3-5-12(14)15/h3-7,16H,8H2,1-2H3 |

InChI Key |

XPCFMZYKKLEHBJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N1)C)C(=O)CSC2=CC=CC=C2Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique attributes are highlighted through comparisons with analogs differing in substituents, aromatic systems, or functional groups. Key examples include:

Substituent Variations on the Pyrrole Ring

- 2-Chloro-1-{1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one (CAS 560998-05-2): Structural difference: Replaces the (2-chlorophenyl)thio group with a benzyl group (CH2-linked 2-chlorophenyl). Molecular formula: C15H15Cl2NO; molar mass 296.19 g/mol .

2-Chloro-1-{1-[(2-fluorophenyl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one (CAS 4778-84-1) :

Variations in the Ethanone Moiety

- 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ6-sulfanylidene)ethan-1-one (Compound 1f) :

- Structural difference : Features a sulfoximinyl group (dimethyl(oxo)-λ6-sulfanylidene) instead of the thioether.

- Impact : The sulfoximinyl group introduces steric bulk and polarizability, which may enhance solubility or catalytic activity.

- Physical data : Melting point 137.3–138.5°C; molecular formula C11H11ClO2S .

Functional Group Replacements

- 2-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio)-1-(1H-pyrrol-2-yl)ethan-1-one: Structural difference: Replaces the 2-chlorophenyl group with a triazole ring.

Structural and Physicochemical Comparison Table

*Estimated based on structural analogs.

Key Findings and Implications

Electronic Effects : The (2-chlorophenyl)thio group in the target compound likely increases electron-withdrawing character compared to benzyl or fluorophenyl analogs, influencing reaction kinetics in substitutions or additions .

Steric Considerations : Thioethers may impose different steric hindrance compared to methylene-linked groups, affecting binding in biological systems or catalytic processes .

Solubility and Stability : Sulfur-containing moieties (e.g., thioether vs. sulfoximinyl) could modulate solubility in polar solvents, while chlorine substituents enhance stability against oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.